molecular formula C18H14FNO4 B2406991 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide CAS No. 1428359-67-4

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide

Cat. No.: B2406991
CAS No.: 1428359-67-4
M. Wt: 327.311
InChI Key: JGLVINOHIAAMGL-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide is a synthetic small molecule featuring a benzodioxole group linked via a but-2-yn-1-yloxy chain to a 3-fluorobenzamide moiety. This molecular architecture is characteristic of compounds investigated for biological activity, particularly in oncology and neuroscience research. The benzodioxole unit is a privileged structure in medicinal chemistry, known to contribute to pharmacokinetic properties and is found in compounds with demonstrated biological activity. For instance, structurally related molecules containing the benzo[d][1,3]dioxol-5-yl group have shown promise in overcoming cancer chemoresistance through dual mechanisms, including the inhibition of angiogenesis and the modulation of P-glycoprotein (P-gp/ABCB1) efflux pump activity . The 3-fluorobenzamide component enhances the molecule's metabolic stability and influences its binding affinity to biological targets. Although the specific mechanism of action for this exact compound requires further characterization, analogs featuring similar fluorobenzamide and alkynyloxy linker elements are explored as modulators of various biological targets, including ion channels like TRPM8 . Researchers value this compound as a chemical probe for studying signal transduction pathways and multidrug resistance (MDR) reversal in vitro. Its structure offers potential for further synthetic modification, making it a versatile intermediate in lead optimization campaigns. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO4/c19-14-5-3-4-13(10-14)18(21)20-8-1-2-9-22-15-6-7-16-17(11-15)24-12-23-16/h3-7,10-11H,8-9,12H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLVINOHIAAMGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole moiety. This can be achieved through the reaction of piperonal with appropriate reagents. The but-2-yn-1-yl linker is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods. Finally, the 3-fluorobenzamide group is attached through an amidation reaction, using reagents such as 3-fluorobenzoic acid and coupling agents like EDCI or DCC .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be essential to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., palladium on carbon), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes. Substitution reactions can lead to various substituted derivatives, depending on the nucleophile employed .

Scientific Research Applications

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorobenzamide group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide stands out due to the presence of the fluorobenzamide group, which imparts unique chemical and biological properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable molecule for various applications.

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzo[d][1,3]dioxole moiety and a fluorobenzamide group, suggest various biological activities. This article explores its biological activity, relevant research findings, and potential applications.

Structural Characteristics

The compound's structure can be summarized as follows:

PropertyDetails
Common Name This compound
CAS Number 1797961-53-5
Molecular Formula C17H15FNO5
Molecular Weight 345.4 g/mol

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The benzo[d][1,3]dioxole moiety may facilitate π-π interactions with aromatic residues in target proteins, enhancing its binding affinity and specificity. The but-2-yn-1-yl linker provides flexibility that may influence the compound's orientation and interaction with biological targets.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, particularly as inhibitors of enzymes involved in inflammation and cancer progression. The sulfonamide group is often associated with anti-inflammatory properties, while the benzo[d][1,3]dioxole unit enhances biological interactions due to its electron-rich nature.

Anticancer Activity

Studies have shown that derivatives of benzo[d][1,3]dioxole exhibit anticancer properties through the inhibition of specific signaling pathways. For instance, compounds with similar structures have been reported to inhibit cell proliferation by targeting growth factor receptors and downstream signaling cascades .

Anti-inflammatory Effects

The sulfonamide component of the compound suggests potential anti-inflammatory activity. Research on related sulfonamide derivatives has demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes .

Case Study 1: Inhibition of Cholinesterases

A study involving structurally similar compounds assessed their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The results indicated that certain derivatives exhibited potent inhibition comparable to known inhibitors like tacrine. This suggests that this compound could have similar applications in treating neurodegenerative diseases such as Alzheimer's .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial activity of related dioxole compounds against various bacterial strains. The results showed significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. Such findings indicate that this compound may also possess antimicrobial properties worth exploring further .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anticancer Inhibition of cell proliferation ,
Anti-inflammatory Inhibition of COX enzymes ,
Antimicrobial Effective against Gram-positive bacteria ,

Q & A

Basic: What are the optimal synthetic strategies for preparing N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide?

Answer:
The synthesis typically involves coupling a benzo[d][1,3]dioxol-5-yloxybut-2-yn-1-amine intermediate with 3-fluorobenzoyl chloride. Key steps include:

  • Coupling reagents : Use carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) with HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group for amide bond formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing intermediates .
  • Purification : Column chromatography (silica gel, eluting with petroleum ether/acetone gradients) ensures high purity (>95%) .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : Confirm regiochemistry and purity via ¹H and ¹³C NMR. Key signals include the alkyne proton (δ ~2.5 ppm) and aromatic fluorobenzamide protons (δ ~7.0–8.0 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., ESI+ mode for [M+H]⁺ ions) .
  • HPLC : Assess purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .

Basic: What preliminary biological activities are reported for structurally similar benzo[d][1,3]dioxole-containing compounds?

Answer:
Analogous compounds exhibit:

  • Anticancer activity : Disruption of mitochondrial function and caspase-mediated apoptosis in cancer cell lines .
  • Antimicrobial effects : Inhibition of bacterial enzymes (e.g., ATP-binding cassette transporters) via hydrophobic interactions with the dioxole moiety .

Advanced: How can researchers resolve discrepancies in reported biological activity data?

Answer:

  • Orthogonal assays : Validate activity using complementary methods (e.g., fluorescence-based viability assays vs. ATP quantification) .
  • Purity verification : Re-test compounds after rigorous HPLC purification to exclude impurities as confounding factors .
  • Standardize conditions : Control variables like pH (optimal activity at pH 5–7), temperature (25°C), and solvent polarity .

Advanced: What strategies optimize reaction yields during synthesis?

Answer:

  • Catalyst screening : Copper(I) catalysts enhance alkyne coupling efficiency .
  • Temperature control : Maintain 0–5°C during carbodiimide activation to minimize side reactions .
  • Solvent optimization : Use anhydrous DMF to stabilize reactive intermediates and improve yields (up to 90%) .

Advanced: How can computational modeling predict target interactions for this compound?

Answer:

  • Docking studies : Use software (e.g., AutoDock Vina) to simulate binding to enzymes like G protein-coupled receptor kinases. Focus on the fluorobenzamide moiety’s hydrogen-bonding with catalytic residues .
  • MD simulations : Analyze stability of the dioxole ring in hydrophobic pockets over 100-ns trajectories .

Advanced: What are the stability and storage recommendations for this compound?

Answer:

  • Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the alkyne or amide bonds .
  • Stability assays : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Answer:

  • Modify substituents : Introduce electron-withdrawing groups (e.g., –CF₃) to the benzamide ring to enhance target affinity .
  • Alkynyl linker variation : Replace but-2-yn-1-yl with propargyl groups to evaluate steric effects on binding .

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